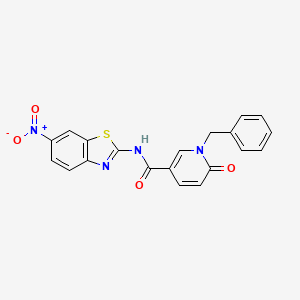

1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O4S/c25-18-9-6-14(12-23(18)11-13-4-2-1-3-5-13)19(26)22-20-21-16-8-7-15(24(27)28)10-17(16)29-20/h1-10,12H,11H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWCPYMLPSANKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a nitro-substituted benzaldehyde under acidic conditions to form the nitrobenzothiazole ring.

Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Coupling Reactions: The final step involves coupling the benzyl group and the nitrobenzothiazole moiety with the dihydropyridine ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium dithionite (Na₂S₂O₄) are used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce N-oxides.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole moiety have been synthesized and evaluated for their ability to inhibit various bacterial strains. In one study, a series of sulfonamide derivatives incorporating the benzothiazole structure demonstrated potent antimicrobial activity against multiple pathogens, confirming the relevance of this chemical framework in drug development .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of new sulfonamide derivatives that included the benzothiazole moiety. The synthesized compounds were subjected to antimicrobial testing:

- Minimum Inhibitory Concentration (MIC) : Several compounds showed MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The compounds were found to inhibit dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis .

Drug Design and Development

The unique structural features of 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide make it a candidate for further development in drug design. Its ability to interact with biological targets can be explored through pharmacophore mapping studies, which help identify essential features for bioactivity.

Pharmacophore Mapping

Pharmacophore models have been developed to predict how variations in the compound's structure affect its biological activity. This approach allows researchers to design new derivatives with enhanced efficacy and selectivity for specific targets .

Potential as a Therapeutic Agent

Given its diverse biological activities, this compound may serve as a lead compound for developing new therapeutic agents targeting diseases such as bacterial infections and possibly cancer. The incorporation of the nitro group could enhance its reactivity and interaction with biological macromolecules.

Table 1: Summary of Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Bacteria | Mechanism of Action |

|---|---|---|---|

| 1-benzyl-N-(6-nitro...) | 8 | Staphylococcus aureus | Inhibition of DHPS |

| 1-benzyl-N-(6-nitro...) | 16 | Escherichia coli | Inhibition of DHPS |

| Benzothiazole derivative | 4 | Klebsiella pneumoniae | Disruption of folate synthesis |

Table 2: Structural Features Affecting Activity

| Structural Feature | Influence on Activity |

|---|---|

| Nitro group | Enhances reactivity |

| Benzyl substitution | Improves lipophilicity |

| Dihydropyridine core | Provides calcium channel blocking potential |

Mechanism of Action

The mechanism of action of 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the dihydropyridine core, benzothiazole/phenyl groups, and functional groups. These variations influence molecular weight, solubility, and biological activity. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Analogs

*Estimated based on structural similarity to and .

Key Findings:

Substituent Impact on Bioactivity: The 6-nitrobenzothiazole group in the target compound may enhance binding affinity compared to phenyl or methyl-substituted analogs (e.g., ). Methanesulfonyl () and cyclopropylcarbamoyl () groups introduce bulkier substituents, which could improve target specificity but reduce solubility.

Molecular Weight and Solubility: The target compound’s higher molecular weight (~445.43) compared to ’s analog (363.37) suggests reduced solubility, which may affect bioavailability.

Biological Relevance :

- Compound 8 () demonstrates direct bioactivity as a proteasome inhibitor, highlighting the importance of the dihydropyridine-carboxamide scaffold in targeting parasitic enzymes .

- The simpler methyl-substituted analog () lacks therapeutic development but underscores the metabolic relevance of the dihydropyridine core in NAD pathways .

Synthetic Feasibility :

- details methods for synthesizing nitrobenzothiazole derivatives, suggesting the target compound’s nitro group may require controlled reaction conditions (e.g., low temperature, acid catalysis) to avoid side reactions .

Research Implications

- Target Compound : The nitrobenzothiazole moiety warrants further investigation for protease inhibition, leveraging structural insights from Compound 8 ().

- Optimization Opportunities : Hybridizing features of (methanesulfonyl) and the target compound (nitrobenzothiazole) could balance solubility and bioactivity.

- Limitations : Lack of explicit pharmacological data for the target compound necessitates in vitro assays to validate inferred mechanisms.

Biological Activity

The compound 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews relevant studies and findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of both benzothiazole and dihydropyridine moieties. Its chemical structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been reported that derivatives containing the benzothiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 0.0585 | Induction of apoptosis |

| HeLa | 0.0692 | Cell cycle arrest |

| HT-29 | 0.00217 | Synergistic effect with doxorubicin |

The compound's effectiveness appears to stem from its ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of histone deacetylases (HDACs) and checkpoint kinases .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against a range of pathogens. A study evaluated several derivatives for their efficacy against bacterial and fungal strains. The results indicated that the compound exhibited significant inhibitory effects.

| Microbial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 10.7 | 21.4 |

| Escherichia coli | 15.0 | 30.0 |

| Candida albicans | 12.5 | 25.0 |

The best activity was observed in derivatives with specific substitutions on the benzothiazole ring, suggesting that structural modifications can enhance antimicrobial potency .

Case Studies

- Case Study on Anticancer Activity : A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed that it significantly reduced cell viability through apoptosis induction. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis .

- Case Study on Antimicrobial Efficacy : Another study focused on the compound's effectiveness against multidrug-resistant strains of bacteria. The results demonstrated that certain derivatives maintained activity against resistant strains, highlighting their potential for development as new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : React 2-chloropyridine-3-carboxylic acid with 6-nitro-1,3-benzothiazol-2-amine to form the carboxamide core .

- Step 2 : Introduce the benzyl group at the 1-position of the dihydropyridine ring using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. What spectroscopic methods are critical for characterizing this compound?

- IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650–1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- NMR (¹H/¹³C) : Identify benzyl protons (δ ~4.5–5.0 ppm), dihydropyridine ring protons (δ ~6.0–7.5 ppm), and benzothiazole aromatic protons (δ ~7.5–8.5 ppm) .

- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C, H, N, and S percentages .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility : Test in polar solvents (DMSO, DMF) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure (UV lamp) for 72 hours, monitored via HPLC .

Advanced Research Questions

Q. What reaction mechanisms govern the bioactivity of this compound in enzyme inhibition studies?

The nitrobenzothiazole moiety may act as an electrophilic warhead, forming covalent bonds with cysteine residues in target enzymes (e.g., kinases). Computational docking (AutoDock Vina) and MD simulations are recommended to validate binding modes .

Q. How can structural modifications improve selectivity in structure-activity relationship (SAR) studies?

- Modify substituents : Replace the benzyl group with bulkier alkyl chains to enhance hydrophobic interactions .

- Optimize nitro positioning : Test 5-nitro vs. 6-nitro derivatives to evaluate steric and electronic effects on target engagement .

- Use QSAR models : Apply partial least squares (PLS) regression to correlate substituent properties (logP, polar surface area) with IC₅₀ values .

Q. How should researchers address contradictory data in cytotoxicity assays?

- Replicate assays : Perform triplicate experiments using standardized cell lines (e.g., HEK293, HepG2) .

- Control variables : Monitor batch-to-batch compound purity (via HPLC) and cell passage number .

- Mechanistic follow-up : Use RNA-seq or proteomics to identify off-target pathways contributing to toxicity .

Q. What advanced separation techniques are suitable for isolating intermediates during synthesis?

Q. How can computational tools predict metabolic pathways for this compound?

Q. What experimental design strategies optimize reaction yields in scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.